molecular formula C12H15N3O B8552193 1-(1-Methylpyrrolidin-2-ylidene)-3-phenylurea

1-(1-Methylpyrrolidin-2-ylidene)-3-phenylurea

Cat. No. B8552193
M. Wt: 217.27 g/mol
InChI Key: KJMVNLKAOWEYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998958

Procedure details

After dissolving 4.9 g. (0.05 mole) of 2 -imino-1 -methylpyrrolidine in anhydrous benzene, 5.96 g. (0.05 mole) of phenylisocyanate is added dropwise with stirring (heat evolves). The reaction mixture is stirred for one-half hour. The solid product which is formed, 1 -(1 -methyl-2 -pyrrolidylidene)-3 -phenylurea, is collected (m.p. = 140-144° C.); recrystallized from methanol to give the pure product, m.p. = 146-147.5° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH3:7].[C:8]1([N:14]=[C:15]=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1>[CH3:7][N:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[N:1][C:15]([NH:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:16]

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
N=C1N(CCC1)C
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After dissolving 4.9 g
TEMPERATURE
Type
TEMPERATURE
Details
(heat evolves)
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for one-half hour
CUSTOM
Type
CUSTOM
Details
The solid product which is formed
CUSTOM
Type
CUSTOM
Details
1 -(1 -methyl-2 -pyrrolidylidene)-3 -phenylurea, is collected (m.p. = 140-144° C.)
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to give the pure product, m.p. = 146-147.5° C.

Outcomes

Product
Name
Type
Smiles
CN1C(CCC1)=NC(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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